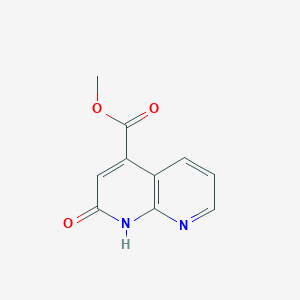

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a heterocyclic compound that belongs to the naphthyridine family This compound is characterized by its fused pyridine rings and a carboxylate ester group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate can be achieved through several methods. One common approach involves the multicomponent reaction (MCR) of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method includes the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .

Industrial Production Methods

Industrial production of this compound typically involves scalable and eco-friendly synthetic routes. The use of reusable catalysts such as SiO2/Fe3O4 in aqueous solutions at room temperature has been reported to achieve high yields . These methods emphasize sustainability and cost-effectiveness, making them suitable for large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form naphthyridine N-oxides.

Reduction: Reduction reactions can convert the compound into its corresponding amines.

Common Reagents and Conditions

Oxidation: Reagents like peracids are used for oxidation reactions.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Substitution: Conditions vary depending on the substituents, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

The major products formed from these reactions include naphthyridine derivatives with different functional groups, such as amino, hydroxyl, and alkyl groups. These derivatives exhibit diverse biological and chemical properties, making them valuable in various applications .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Properties

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate exhibits notable antimicrobial activity. Research has shown that derivatives of naphthyridine can combat multidrug-resistant strains of bacteria such as Streptococcus pneumoniae and Staphylococcus aureus . The structural modifications in naphthyridine compounds enhance their efficacy against resistant microbial strains, making them promising candidates for new antibiotic therapies.

Anticancer Activity

The compound has demonstrated significant anticancer properties. Studies indicate that various naphthyridine derivatives inhibit tubulin polymerization, which is crucial for cancer cell division . For instance, specific derivatives have been shown to induce G2/M arrest in cancer cells, leading to apoptosis . The ability of these compounds to sensitize cancer cells to cisplatin further highlights their potential in cancer treatment .

Anti-inflammatory Effects

This compound and its derivatives have been reported to exhibit anti-inflammatory properties. These compounds can modulate inflammatory pathways, making them suitable for treating conditions like arthritis and other inflammatory diseases .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions including condensation and cyclization processes . The ability to modify the structure of this compound leads to a wide array of derivatives with enhanced or altered biological activities.

| Synthesis Method | Description |

|---|---|

| Gould–Jacobs Reaction | Involves the condensation of 2-aminopyridine with malonates to yield naphthyridine derivatives. |

| Thermal Cyclization | Utilizes heat to promote cyclization reactions yielding various naphthyridine structures. |

Case Study 1: Antimicrobial Activity

A study demonstrated that a derivative of this compound showed superior antibacterial activity compared to traditional antibiotics against resistant strains . This case illustrates the potential for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anticancer Research

In preclinical models, a series of naphthyridine derivatives were tested for their ability to inhibit tumor growth. Results indicated significant reductions in tumor size when treated with these compounds, showcasing their potential as chemotherapeutic agents .

Wirkmechanismus

The mechanism of action of methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme’s active site . This inhibition disrupts DNA replication and transcription, leading to cell death in cancer cells. Additionally, the compound can act as a ligand for metal ions, forming complexes that exhibit unique biological activities .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

1,5-Naphthyridine: Another isomer of naphthyridine with different nitrogen atom arrangements.

Quinolines: Compounds with a similar fused ring structure but with a nitrogen atom in a different position.

Isoquinolines: Similar to quinolines but with the nitrogen atom in a different ring position.

Uniqueness

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is unique due to its specific arrangement of nitrogen atoms and functional groups, which confer distinct biological and chemical properties. Its ability to form stable complexes with metal ions and its diverse reactivity make it a valuable compound in various research and industrial applications .

Biologische Aktivität

Methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate is a compound belonging to the naphthyridine family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, antiviral, anticancer, and other therapeutic potentials, supported by relevant research findings.

Chemical Structure and Properties

This compound features a naphthyridine core structure, which is essential for its biological activities. The compound can undergo various chemical reactions such as oxidation and reduction, leading to the formation of derivatives that may exhibit enhanced or altered biological properties.

1. Antimicrobial Activity

Research has shown that naphthyridine derivatives, including this compound, possess significant antimicrobial properties. These compounds have been evaluated against various bacterial strains and have demonstrated effectiveness in inhibiting growth, particularly against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae.

Table 1: Antimicrobial Activity of Naphthyridine Derivatives

| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 16 µg/mL |

| Other Naphthyridine Derivatives | E. coli | 32 µg/mL |

2. Antiviral Activity

The compound has also been investigated for its antiviral properties. Studies suggest that naphthyridine derivatives can inhibit viral replication through various mechanisms, including interference with viral enzymes and cellular entry processes. Specific attention has been given to their potential against HIV and other viral pathogens .

3. Anticancer Activity

This compound exhibits promising anticancer activity. It has been reported to inhibit the growth of several cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. The compound's ability to inhibit topoisomerase II is particularly noteworthy, as this enzyme is crucial for DNA replication in cancer cells .

Table 2: Anticancer Activity of this compound

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa (Cervical Cancer) | 12 |

| MCF7 (Breast Cancer) | 15 |

| A549 (Lung Cancer) | 20 |

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit enzymes like topoisomerase II by forming hydrogen bonds with amino acids in the enzyme's active site.

- Cellular Pathways : It may affect signaling pathways involved in apoptosis and cell proliferation.

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Study on Antimicrobial Efficacy : A study evaluated the efficacy of various naphthyridine derivatives against drug-resistant bacterial strains. Results indicated that this compound had superior activity compared to conventional antibiotics .

- Anticancer Research : In vitro studies demonstrated that this compound significantly reduced the viability of multiple cancer cell lines while exhibiting low toxicity towards normal cells .

Eigenschaften

IUPAC Name |

methyl 2-oxo-1H-1,8-naphthyridine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-15-10(14)7-5-8(13)12-9-6(7)3-2-4-11-9/h2-5H,1H3,(H,11,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGMVSKZUZUTRSB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=O)NC2=C1C=CC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.